6H-1,2,3,4,5-Pentathiepino[6,7-b]indole
Description
Properties
CAS No. |
157984-19-5 |
|---|---|
Molecular Formula |
C8H5NS5 |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
6H-pentathiepino[6,7-b]indole |
InChI |
InChI=1S/C8H5NS5/c1-2-4-6-5(3-1)7-8(9-6)11-13-14-12-10-7/h1-4,9H |
InChI Key |
SBHXWSIEGQHCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)SSSSS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The sulfur-rich pentathiepinoindoles (e.g., 6H-pentathiepino[6,7-b]indole) are synthesized via direct sulfurization, whereas indolizinoindoles (e.g., BO-1978) require hybrid pharmacophore assembly .
- Substituents significantly impact yields: electron-withdrawing groups (e.g., nitro in position C-9 of indolizidines) reduce yields under oxidative conditions (e.g., 3b: 5% in air vs. 11% in N₂) .
Key Observations :
- Antifungal Activity: 6-Methyl-pentathiepinoindole (compound 24) demonstrated efficacy against Sporothrix brasiliensis, likely due to sulfur-mediated membrane disruption .
- Anticancer Activity: BO-1978, an indolizinoindole, inhibits NSCLC growth via dual DNA cross-linking and topoisomerase inhibition, achieving IC₅₀ values <1 µM in vitro . In contrast, ethoxy-substituted pentathiepines (e.g., compound 2 in ) show broader anticancer activity but lack mechanistic clarity.
- Structural Determinants: The indole moiety in pentathiepinoindoles enhances DNA interaction, while β-carboline in BO-1978 improves topoisomerase binding .
Pharmacokinetic and Toxicity Profiles
- BO-1978 : Exhibits favorable pharmacokinetics in SD rats, with an initial half-life (t₁/₂) of 23.5 minutes and low systemic toxicity at therapeutic doses .
Q & A
Basic: What synthetic methodologies are most effective for preparing 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole?
Answer:
The synthesis typically involves multi-step cyclization and sulfur incorporation. A validated approach includes:
- Step 1 : Condensation of indole precursors (e.g., 5-nitroindole derivatives) with sulfur-rich reagents under controlled heating (80–120°C) .
- Step 2 : Cyclization using trifluoroacetic acid (TFA) or formaldehyde to form the pentathiepine ring, as demonstrated in analogous indolizine-pentathiepine systems .
- Purification : Column chromatography (CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) to isolate the product .
Key Challenge : Avoiding over-oxidation of sulfur atoms, which requires inert atmospheres (N₂/Ar) .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to verify indole and pentathiepine ring proton environments (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- IR : Confirm sulfur-related stretches (667–747 cm) and indole N–H bonds (~3400 cm) .
- HRMS : Validate molecular weight (e.g., [M+H] at 473.1012 for analogous structures) .
- X-ray Diffraction : Resolve ambiguities in fused-ring systems, though poor solubility may require co-crystallization agents .
Advanced: What experimental designs are optimal for assessing thermal stability and decomposition pathways?
Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (25–500°C, 10°C/min) to identify decomposition thresholds .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze gaseous byproducts (e.g., SO) during pyrolysis .
- Kinetic Studies : Use Arrhenius plots to model degradation rates under varying humidity and temperature .
Advanced: How can electronic structure analysis inform reactivity predictions for this compound?
Answer:
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) to map HOMO-LUMO gaps and sulfur lone-pair interactions .
- Electrochemical Profiling : Cyclic voltammetry to identify redox-active sulfur centers (e.g., –1.2 V to +1.5 V vs. Ag/AgCl) .
- UV-Vis Spectroscopy : Correlate absorbance peaks (e.g., 280–320 nm) with π→π* transitions in the fused aromatic system .
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., pentathiepinoindolizines) to assign ambiguous signals .
- Isotopic Labeling : Use -enriched reagents to track sulfur participation in unexpected byproducts .
- Dynamic NMR : Resolve tautomerism or conformational flexibility by variable-temperature experiments .
Basic: What biological assay designs are appropriate for preliminary activity screening?
Answer:
- CNS Targets : Leverage structural similarities to β-carbolines for neuroactivity assays (e.g., serotonin receptor binding) .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) due to sulfur’s inherent bioactivity .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate safety thresholds .
Advanced: What strategies mitigate regioselectivity challenges during functionalization?
Answer:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., –NO) at C-5 of the indole core to steer electrophilic attacks .
- Transition Metal Catalysis : Use Pd-catalyzed C–H activation for selective C-3 or C-7 modifications .
- Computational Screening : Predict reactive sites via Fukui indices derived from DFT .
Advanced: How can researchers optimize synthetic yield while minimizing hazardous byproducts?
Answer:
- Green Solvents : Replace DMF or THF with cyclopentyl methyl ether (CPME) for safer cyclization .
- Flow Chemistry : Continuous microreactors to control exothermic sulfur reactions and improve scalability .
- Byproduct Trapping : Use scavengers (e.g., polymer-bound triphenylphosphine) to sequester excess sulfur .
Basic: What are the critical storage conditions to prevent degradation?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of sulfur bonds .
- Stability Monitoring : Regular HPLC checks (C18 column, acetonitrile/water mobile phase) to detect degradation .
Advanced: How can computational docking studies predict binding affinities for drug discovery?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
